molecular formula C16H12O4 B14262684 Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate CAS No. 137676-07-4

Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate

Cat. No.: B14262684
CAS No.: 137676-07-4
M. Wt: 268.26 g/mol
InChI Key: JEYBAAVYCAKQNR-UHFFFAOYSA-N
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Description

Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its fused aromatic ring system, which includes a furan ring and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate typically involves the condensation of ethyl 3(H)-oxonaphtho[2,1-b]pyran-2-carboxylate with ketones in the presence of ammonium acetate or amines at room temperature. This reaction yields the corresponding naphthoxazocine carboxylates via a Michael addition . Another method involves the reaction of 1-cyano-2-naphthol with different alkylating agents, followed by ring closure reactions using sodium ethoxide solution .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various naphthoquinone derivatives, while reduction can produce different hydroxy or amino derivatives .

Scientific Research Applications

Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells. Its aromatic structure allows it to interact with DNA and proteins, potentially leading to changes in their function and activity .

Comparison with Similar Compounds

Properties

CAS No.

137676-07-4

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

ethyl 2-(2-oxobenzo[g][1]benzofuran-3-ylidene)acetate

InChI

InChI=1S/C16H12O4/c1-2-19-14(17)9-13-12-8-7-10-5-3-4-6-11(10)15(12)20-16(13)18/h3-9H,2H2,1H3

InChI Key

JEYBAAVYCAKQNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1C2=C(C3=CC=CC=C3C=C2)OC1=O

Origin of Product

United States

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